An In-depth Technical Guide to 1-Cyclopentyl-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 1-Cyclopentyl-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 1-Cyclopentyl-1H-indole-3-carbaldehyde, a derivative of the versatile indole-3-carbaldehyde scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, structural characterization, and potential pharmacological applications. The indole nucleus is a prominent feature in numerous biologically active compounds, and its derivatives have shown a wide array of therapeutic activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] This guide will delve into the specific attributes of the N-cyclopentyl substituted analog, providing both established knowledge on the parent compound and informed predictions for the title molecule.
The Indole-3-carbaldehyde Core: A Privileged Scaffold in Medicinal Chemistry
The indole ring system is a cornerstone in the development of therapeutic agents, owing to its ability to mimic peptide structures and interact with a variety of enzymes and receptors.[1] Indole-3-carbaldehyde, in particular, serves as a crucial intermediate in the synthesis of a multitude of heterocyclic compounds and biologically active molecules.[4][5] Its carbonyl group is readily amenable to C-C and C-N bond-forming reactions, making it a versatile precursor for generating diverse chemical libraries.[4][5] The parent compound, also known as indole-3-aldehyde, is a metabolite of L-tryptophan and has been shown to act as an agonist at the aryl hydrocarbon receptor in intestinal immune cells.[6]
Synthesis of 1-Cyclopentyl-1H-indole-3-carbaldehyde
Proposed Synthetic Protocol: N-Alkylation
This protocol is based on the well-established N-alkylation of indole derivatives. The key principle is the deprotonation of the indole nitrogen followed by nucleophilic attack on an electrophilic cyclopentyl source.
Reaction Scheme:
Caption: Proposed Synthesis of 1-Cyclopentyl-1H-indole-3-carbaldehyde.
Step-by-Step Methodology:
-
Preparation: To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base (1.2-1.5 eq). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The use of NaH requires an anhydrous solvent and an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the indole anion.
-
Addition of Alkylating Agent: Add cyclopentyl bromide (1.1-1.3 eq) dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.
-
Base: A base is required to deprotonate the indole nitrogen, making it nucleophilic. The choice of base depends on the desired reactivity and reaction conditions.
-
Cyclopentyl Bromide: This is a common and effective electrophile for introducing the cyclopentyl group.
Physicochemical and Spectroscopic Characterization
The precise physicochemical properties of 1-Cyclopentyl-1H-indole-3-carbaldehyde are not extensively documented. However, we can predict its characteristics based on the known properties of the parent compound and other N-alkylated derivatives.
Table 1: Physicochemical Properties
| Property | Indole-3-carboxaldehyde (Parent Compound) | 1-Cyclopentyl-1H-indole-3-carbaldehyde (Predicted) |
| Molecular Formula | C₉H₇NO[6][7] | C₁₄H₁₅NO |
| Molecular Weight | 145.16 g/mol [6][7] | 213.28 g/mol |
| Appearance | White to yellow crystalline powder[8] | Likely a pale yellow solid |
| Melting Point | 198-200 °C[6] | Expected to be lower than the parent compound due to the disruption of intermolecular hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF)[9] | Expected to have increased solubility in less polar organic solvents compared to the parent compound. |
| CAS Number | 487-89-8[6][7][10] | Not assigned |
Spectroscopic Analysis
The structural elucidation of 1-Cyclopentyl-1H-indole-3-carbaldehyde would rely on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of related compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data for 1-Cyclopentyl-1H-indole-3-carbaldehyde |
| ¹H NMR | δ (ppm) in CDCl₃: - Aldehyde proton (CHO): ~10.0 (s, 1H)- Indole C2-H: ~8.3 (s, 1H)- Aromatic protons: 7.2-8.0 (m, 4H)- N-CH of cyclopentyl: ~5.0-5.2 (quintet, 1H)- Cyclopentyl CH₂: 1.6-2.2 (m, 8H) |
| ¹³C NMR | δ (ppm) in CDCl₃: - Aldehyde C=O: ~185- Indole C3: ~118- Indole C2: ~138- Aromatic carbons: 110-140- N-CH of cyclopentyl: ~58-60- Cyclopentyl CH₂: ~25-35 |
| IR | ν (cm⁻¹): - C=O stretch (aldehyde): ~1660-1680- C=C stretch (aromatic): ~1450-1600- C-H stretch (aromatic and aliphatic): ~2800-3100 |
| Mass Spec. | (EI): - Molecular ion (M⁺): m/z = 213- Key fragments: Loss of cyclopentyl radical (m/z = 144), indole nucleus fragments. |
Rationale for Predictions:
-
¹H NMR: The disappearance of the N-H proton signal (around 8.0-9.0 ppm in the parent compound) and the appearance of signals corresponding to the cyclopentyl group are key indicators of successful N-alkylation. The chemical shift of the N-CH proton of the cyclopentyl group is expected to be downfield due to the deshielding effect of the nitrogen atom.
-
¹³C NMR: The presence of new aliphatic carbon signals for the cyclopentyl group and the characteristic shifts for the indole and aldehyde carbons would confirm the structure.
-
IR Spectroscopy: The most significant feature would be the strong absorption band of the aldehyde carbonyl group. The absence of a broad N-H stretching band (around 3200-3400 cm⁻¹) would further confirm N-substitution.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product is expected. The fragmentation pattern would likely involve the loss of the cyclopentyl group.
Potential Biological Significance and Therapeutic Applications
The indole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3] Derivatives of indole-3-carbaldehyde have been reported to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
Potential Therapeutic Targets:
Caption: Potential Therapeutic Targets.
The introduction of a cyclopentyl group at the N1 position of the indole ring is expected to increase the lipophilicity of the molecule. This modification can significantly impact its pharmacokinetic and pharmacodynamic properties, potentially enhancing its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.
-
Anticancer Activity: Many N-substituted indole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways, including those involving protein kinases.[11] The cyclopentyl moiety could enhance the binding affinity to the ATP-binding site of certain kinases.
-
Antioxidant and Anti-inflammatory Activity: Indole derivatives are known to be effective scavengers of reactive oxygen species (ROS). The electron-rich indole nucleus can donate a hydrogen atom to neutralize free radicals. The cyclopentyl group might modulate this activity.
-
Immunomodulatory Effects: As the parent indole-3-aldehyde is an agonist of the aryl hydrocarbon receptor (AhR), it is plausible that the 1-cyclopentyl derivative could also interact with this receptor, potentially modulating immune responses.[6]
Safety and Handling
Specific safety data for 1-Cyclopentyl-1H-indole-3-carbaldehyde is not available. Therefore, it is prudent to handle this compound with the same precautions as its parent, indole-3-carboxaldehyde.
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: The parent compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[12]
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
1-Cyclopentyl-1H-indole-3-carbaldehyde represents a promising, yet underexplored, derivative of the pharmacologically significant indole-3-carbaldehyde scaffold. Based on established chemical principles and data from related compounds, this guide has provided a putative synthesis, predicted characterization data, and a discussion of its potential biological activities. The addition of the N-cyclopentyl group is a rational design strategy to enhance the drug-like properties of the indole core.
Future research should focus on the following areas:
-
Synthesis and Characterization: The proposed synthesis should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques.
-
Biological Screening: The compound should be screened against a panel of cancer cell lines and in assays for antioxidant, anti-inflammatory, and antimicrobial activities.
-
Mechanism of Action Studies: If promising biological activity is identified, further studies should be conducted to elucidate its mechanism of action at the molecular level.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of N-cycloalkyl indole-3-carbaldehydes would provide valuable insights into the SAR and help in the design of more potent analogs.
This in-depth guide serves as a foundational resource to stimulate and guide further research into the therapeutic potential of 1-Cyclopentyl-1H-indole-3-carbaldehyde.
References
- Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
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Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
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El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook. Retrieved from [Link]
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MassBank. (2017). Indole-3-Carboxaldehyde. Retrieved from [Link]
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Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
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The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320). Retrieved from [Link]
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NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. Retrieved from [Link]
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